1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea
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Overview
Description
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea is a chemical compound with the molecular formula C15H20ClN3O2 and a molecular weight of 309.79 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzoyl group and a dimethylurea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with piperidine to form 1-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with dimethylurea under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the urea moiety.
Scientific Research Applications
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea can be compared with other similar compounds, such as:
4-benzoylpiperidine: This compound has a similar piperidine ring but lacks the dimethylurea moiety.
3-(piperidin-4-yl)benzo[d]isoxazole: This compound has a different substituent on the piperidine ring, leading to different chemical and biological properties.
1-(4-Chlorobenzoyl)piperidin-3-yl]methanol: This compound has a hydroxyl group instead of the dimethylurea moiety, resulting in different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific substituents and resulting chemical behavior.
Properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-18(2)15(21)17-11-7-9-19(10-8-11)14(20)12-5-3-4-6-13(12)16/h3-6,11H,7-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSUIVDXVALLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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